molecular formula C18H20N2 B2432604 2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole CAS No. 537701-04-5

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2432604
CAS No.: 537701-04-5
M. Wt: 264.372
InChI Key: MXUCQRIZXFFXDG-UHFFFAOYSA-N
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Description

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group at the second position and a 4-(propan-2-yl)phenylmethyl group attached to the nitrogen atom of the imidazole ring.

Scientific Research Applications

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole typically involves the condensation of 2-methylbenzimidazole with 4-(propan-2-yl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the benzylic hydrogen.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: Lacks the 4-(propan-2-yl)phenylmethyl group.

    4-(propan-2-yl)benzyl chloride: Lacks the benzimidazole ring.

    1H-1,3-benzodiazole: Lacks the methyl and 4-(propan-2-yl)phenylmethyl groups.

Uniqueness

2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13(2)16-10-8-15(9-11-16)12-20-14(3)19-17-6-4-5-7-18(17)20/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCQRIZXFFXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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